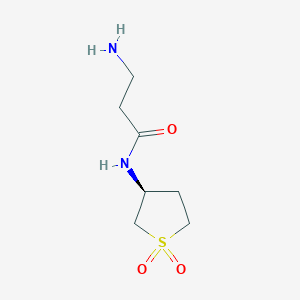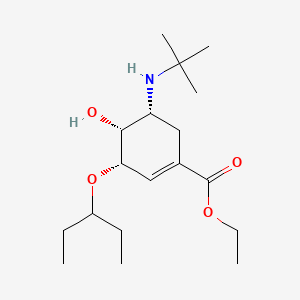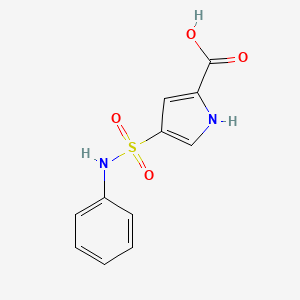
4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid is a synthetic organic compound that belongs to the class of sulfonamides It features a pyrrole ring substituted with a phenylsulfamoyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenylsulfamoyl Group: The phenylsulfamoyl group can be introduced via a sulfonamide formation reaction. This involves the reaction of a phenylsulfonyl chloride with the pyrrole derivative in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrrole derivative with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction of the phenylsulfamoyl group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a sulfonamide, it may inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition can lead to the disruption of bacterial growth and replication.
類似化合物との比較
4-Sulfamoylbenzoic acid derivatives: These compounds share the sulfonamide functional group and have similar biological activities.
Phenylsulfonyl pyrroles: These compounds have a similar core structure but may differ in the position or nature of substituents.
Uniqueness: 4-(n-Phenylsulfamoyl)-1h-pyrrole-2-carboxylic acid is unique due to the specific combination of the phenylsulfamoyl and carboxylic acid groups on the pyrrole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C11H10N2O4S |
|---|---|
分子量 |
266.28 g/mol |
IUPAC名 |
4-(phenylsulfamoyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4S/c14-11(15)10-6-9(7-12-10)18(16,17)13-8-4-2-1-3-5-8/h1-7,12-13H,(H,14,15) |
InChIキー |
VXYCNRZJWNUVGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


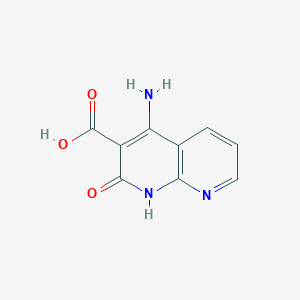
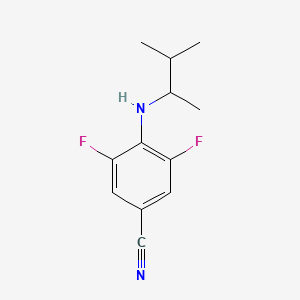
![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
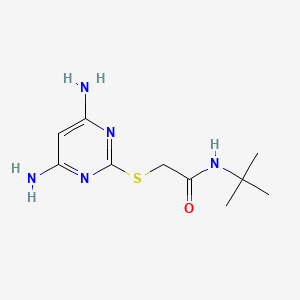

![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
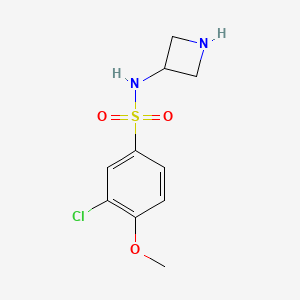
![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
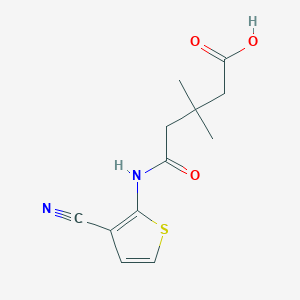
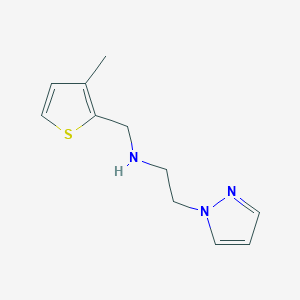

![(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate)](/img/structure/B14908192.png)
